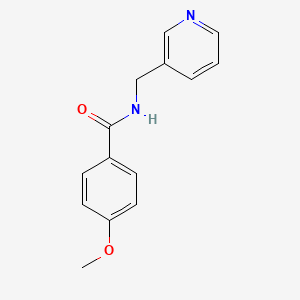

4-methoxy-N-(3-pyridinylmethyl)benzamide

Description

Historical Context and Chemical Classification

4-Methoxy-N-(3-pyridinylmethyl)benzamide (CAS 86425-33-4) is a benzamide derivative first synthesized in the late 20th century during efforts to explore structurally diverse compounds for pharmacological applications. Its development coincided with the rise of targeted drug design, particularly in the study of receptor-ligand interactions. Classified as an aromatic amide, it belongs to the broader family of substituted benzamides, which are characterized by a benzene ring conjugated to an amide functional group.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 4-Methoxy-N-(pyridin-3-ylmethyl)benzamide |

| SMILES | COC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |

| CAS Number | 86425-33-4 |

The compound’s structure features a methoxy group (-OCH₃) at the para position of the benzene ring and a pyridinylmethyl moiety linked via an amide bond. This configuration enables unique electronic and steric interactions, making it a subject of interest in both synthetic and medicinal chemistry.

Significance in Organic Chemistry Research

4-Methoxy-N-(3-pyridinylmethyl)benzamide has been pivotal in advancing understanding of structure-activity relationships (SAR) in benzamide derivatives. Its synthesis typically involves coupling 4-methoxybenzoic acid with 3-(aminomethyl)pyridine using reagents like thionyl chloride or HATU. Researchers have utilized this compound as a scaffold for designing ligands targeting receptors such as leukotriene D4 (LTD4), where it demonstrated nanomolar affinity in preclinical studies.

Research Applications Include:

- Receptor Antagonism : Modulating leukotriene receptors to study inflammatory pathways.

- Enzyme Inhibition : Serving as a template for acetylcholinesterase inhibitors in neurodegenerative disease research.

- Material Science : Investigating its crystalline properties for optoelectronic applications.

A 2015 study highlighted its role in optimizing choline transporter (CHT) inhibitors, where modifications to the piperidine substituent enhanced potency by 15-fold compared to early analogs. Such findings underscore its versatility in drug discovery.

Position within Benzamide Derivative Nomenclature

The systematic naming of 4-methoxy-N-(3-pyridinylmethyl)benzamide follows IUPAC guidelines, prioritizing the benzamide core and specifying substituents numerically. The "4-methoxy" prefix denotes the methoxy group’s position on the benzene ring, while "N-(3-pyridinylmethyl)" indicates the pyridine-linked methyl group attached to the amide nitrogen.

Table 2: Comparison with Related Benzamides

| Compound Name | Substituents | Key Differences |

|---|---|---|

| 3-Methoxy-N-(4-pyridinyl)benzamide | Methoxy at C3, pyridine at N4 | Positional isomerism |

| N-(4-Pyridylmethyl)-3,4,5-TMB* | Trimethoxy at C3,4,5 | Increased steric bulk |

| 4-Chloro-N-(pyridinylmethyl)benzamide | Chloro at C4 | Electrophilic substitution site |

This nomenclature framework allows precise communication of structural features, critical for SAR studies. For instance, replacing the methoxy group with halogens or alkyl chains alters electronic properties and bioavailability, as seen in patents exploring antitumor agents.

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

4-methoxy-N-(pyridin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-6-4-12(5-7-13)14(17)16-10-11-3-2-8-15-9-11/h2-9H,10H2,1H3,(H,16,17) |

InChI Key |

XMULIGBACJJUTK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridine-Modified Analogues

- 4-Methoxy-N-(pyridin-2-yl)benzamide (3j) : Differs in the pyridine substitution position (2-pyridinyl vs. 3-pyridinylmethyl). NMR data (δ 7.06 ppm for methoxy protons) and molecular conformation are influenced by the pyridine ring’s electronic environment .

- 4-Methoxy-N-(trans-2-phenylcyclopropyl)benzamide (4b): Incorporates a cyclopropyl group instead of pyridinylmethyl.

Heterocyclic-Fused Derivatives

- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide: Features a thienopyrimidine core, enhancing π-π stacking interactions. The trifluoromethyl group improves metabolic stability compared to the parent compound .

- Quinazoline Derivatives (45, 46) : Substitution at the quinazoline 4-position with 4-methoxybenzamide (e.g., 45: 2-methylquinazoline; 46: 2-trifluoromethylquinazoline) introduces antiplasmodial activity (IC₅₀ values in µM range) .

Thiourea and Carbamothioyl Derivatives

- 4-Methoxy-N-(phenylcarbamothioyl)benzamide : Replaces the pyridinylmethyl group with a thiourea moiety. This modification increases hydrogen-bonding capacity, which may enhance interactions with biological targets .

- MPiCB (4-methoxy-N-(piperidine-1-carbonothioyl)benzamide): Exhibits a smaller dihedral angle (63.13°) between the benzoyl and piperidine rings compared to DUDYOS (72.60°), affecting molecular planarity and crystal packing .

Key Physicochemical Data

Preparation Methods

Solvent Selection

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Dichloromethane balances reactivity and ease of removal, with residual solvent levels <50 ppm achievable via rotary evaporation. Ethyl acetate/water biphasic systems reduce emulsion formation during workup but decrease yield by 5–7% due to product partitioning.

Stoichiometric Ratios

Optimal 3-(aminomethyl)pyridine:acyl chloride ratios range from 1.02–1.1 eq. Excess amine (>1.2 eq) leads to di-alkylation byproducts detectable at ≥0.5% by LC-MS. Acid scavengers (triethylamine, DIPEA) are most effective at 1.5–2.0 eq, with lower amounts causing HCl-mediated decomposition.

Temperature Profiling

Reaction initiation at 0–5°C followed by gradual warming to 25°C improves product stability. Pilot-scale runs demonstrate thermal runaway risks above 35°C, necessitating jacketed reactor cooling systems.

Impurity Profile and Control

Common impurities include:

-

N,N-Bis(3-pyridinylmethyl) Derivative (0.3–1.2%) : Forms via over-alkylation, controlled by maintaining amine substoichiometry.

-

4-Methoxybenzoic Acid (0.1–0.8%) : From acyl chloride hydrolysis, minimized through anhydrous conditions.

-

Pyridine N-Oxide (0.05–0.2%) : Oxidative byproduct suppressed using nitrogen sparging.

Purification via recrystallization from ethanol/water (3:1) reduces total impurities to <0.5% with 92% recovery.

Industrial-Scale Considerations

The continuous flow method demonstrates superior metrics:

-

Productivity: 18.5 kg/hr

-

Space-Time Yield: 0.45 kg/L·h

-

E-Factor: 8.2 (vs. 32 for batch processes)

Key scale-up challenges resolved:

-

Mixing Efficiency : Static mixers with Re >4000 achieve complete reagent dispersion within 5 s.

-

Heat Transfer : ΔT <2°C maintained through coaxial cooling jackets.

-

Byproduct Management : In-line aqueous wash modules remove >99% of triethylamine hydrochloride before concentration.

Emerging Methodologies

Enzymatic Aminolysis

Lipase-catalyzed reactions in TBME solvent show preliminary promise:

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-(3-pyridinylmethyl)benzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with 3-(aminomethyl)pyridine. A common method uses carbodiimide-based coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used under inert atmospheres. For optimization, reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid/amine) should be fine-tuned. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing 4-methoxy-N-(3-pyridinylmethyl)benzamide?

- 1H/13C NMR : Confirm structural integrity by verifying peaks for methoxy (δ ~3.8 ppm), pyridinyl protons (δ 7.1–8.5 ppm), and benzamide carbonyl (δ ~165 ppm in 13C).

- Mass Spectrometry (ESI-MS or HRMS) : Validate molecular weight (C13H12N2O2; expected [M+H]+ = 229.09).

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). Cross-referencing with PubChem data (CAS 796069-31-3) is essential .

Q. How is the compound’s solubility profile determined, and what solvents are optimal for in vitro assays?

Solubility is assessed via gradient solvent testing. Polar aprotic solvents (DMSO, DMF) are preferred for stock solutions (e.g., 10 mM in DMSO). Aqueous solubility can be enhanced using co-solvents (e.g., PEG-400) or surfactants (Tween-80). Phase-solubility diagrams and HPLC-UV quantification (λ = 254 nm) are used to measure saturation points .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-methoxy-N-(3-pyridinylmethyl)benzamide derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from structural analogs or assay conditions. Strategies include:

- Comparative SAR Studies : Synthesize and test analogs with controlled substitutions (e.g., methoxy vs. ethoxy groups).

- Standardized Assays : Replicate studies under identical conditions (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity).

- Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like kinases or cytochrome P450 .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability.

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using LC-MS/MS to detect hydroxylated or demethylated metabolites.

- Stabilization via Formulation : Use lipid nanoparticles or cyclodextrin complexes to protect against hepatic clearance .

Q. How can reaction byproducts during synthesis be minimized, and how are they characterized?

- Byproduct Identification : LC-MS and GC-MS to detect unreacted starting materials or side products (e.g., dimerized amides).

- Process Optimization : Use flow chemistry for precise temperature control (reducing thermal decomposition) or switch to greener solvents (e.g., 2-MeTHF).

- Catalyst Screening : Test alternative catalysts (e.g., HOBt) to improve coupling efficiency and reduce racemization .

Methodological Guidance

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (octanol-water partition coefficient), bioavailability, and blood-brain barrier penetration.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study ligand-receptor stability over time.

- QSAR Modeling : Build regression models using descriptors like topological polar surface area (TPSA) to correlate structure with activity .

Q. How should researchers design dose-response studies for in vivo efficacy?

- MTD (Maximum Tolerated Dose) Determination : Start with acute toxicity studies in rodents (OECD 423 guidelines).

- Dose Escalation : Use log-scale dosing (e.g., 1, 10, 100 mg/kg) with pharmacokinetic sampling (plasma t1/2, AUC).

- Endpoint Selection : Include biomarkers (e.g., cytokine levels for anti-inflammatory studies) and histopathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.